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Introduction

FP-21399 is a synthetic bis(disulfonaphthalene) derivative that has demonstrated potent
inhibitory activity against Human Immunodeficiency Virus Type 1 (HIV-1) by specifically
targeting the viral entry process.[1][2][3] Its mechanism of action, which involves the disruption
of the conformational changes in the viral envelope glycoprotein complex (gp120/gp41)
necessary for membrane fusion, makes it an invaluable tool for studying the kinetics of viral
entry.[1][2] This document provides detailed application notes and experimental protocols for
utilizing FP-21399 as a research tool in virology and drug development.

FP-21399 has been shown to interact with the V3 loop of the gp120 subunit, a critical region for
co-receptor binding, and to inhibit the shedding of gp120 from the viral surface.[1] Its specificity
for HIV-1, with no activity against Simian Immunodeficiency Virus (SIV), underscores its
targeted interaction with the HIV-1 envelope glycoproteins.[2] These characteristics allow for
precise dissection of the early events in the HIV-1 life cycle.

Data Presentation

The antiviral activity of FP-21399 has been quantified against various laboratory and clinical
strains of HIV-1. The following table summarizes the 90% inhibitory concentrations (IC90) as
reported in the literature.
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HIV-1 Strain Cell Line IC90 (pg/mL) Reference

Lai (T-tropic) H9 0.46 (Ono et al., 1997)
MN (T-tropic) H9 1.2 (Ono et al., 1997)
RF (T-tropic) H9 15 (Ono et al., 1997)
Ba-L (M-tropic) PM1 5.5 (Ono et al., 1997)
Clinical Isolate (T-

tropic) PBMC 0.8 (Ono et al., 1997)
Clinical Isolate (NSI) PBMC 2.1 (Ono et al., 1997)

Mechanism of Action: Viral Entry Inhibition

The entry of HIV-1 into a host cell is a multi-step process initiated by the binding of the viral
surface glycoprotein gp120 to the CD4 receptor on the target cell. This binding triggers
conformational changes in gp120, exposing a binding site for a co-receptor, typically CCR5 or
CXCRA4. Co-receptor binding induces further conformational changes in the transmembrane
glycoprotein gp41, leading to the insertion of its fusion peptide into the host cell membrane and
subsequent fusion of the viral and cellular membranes. FP-21399 disrupts this cascade by
binding to the gp120/gp41 complex, preventing the necessary conformational changes for

fusion.
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Quantify Viral Replication
(e.g., p24 ELISA, Luciferase Assay)
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Plot % Inhibition vs. Time of Addition

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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